N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide
Description
N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide is an organic compound with a complex structure that includes a furan ring, an amide group, and an isopropoxyphenyl group
Properties
IUPAC Name |
2,5-dimethyl-N-(3-propan-2-yloxyphenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10(2)19-14-7-5-6-13(9-14)17-16(18)15-8-11(3)20-12(15)4/h5-10H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGFBIVOIIESLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide typically involves multiple steps, starting with the preparation of the furan ring and the isopropoxyphenyl group. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The isopropoxyphenyl group can be introduced via an etherification reaction using isopropyl alcohol and a phenol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the isopropoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide group may produce an amine derivative.
Scientific Research Applications
N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving furan derivatives.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide exerts its effects depends on its interaction with molecular targets. The furan ring and amide group may interact with enzymes or receptors, modulating their activity. The isopropoxyphenyl group may enhance the compound’s binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2,5-dimethyl-3-furamide: Similar structure but with a methoxy group instead of an isopropoxy group.
N-(3-ethoxyphenyl)-2,5-dimethyl-3-furamide: Similar structure but with an ethoxy group instead of an isopropoxy group.
N-(3-propoxyphenyl)-2,5-dimethyl-3-furamide: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide is unique due to the presence of the isopropoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
